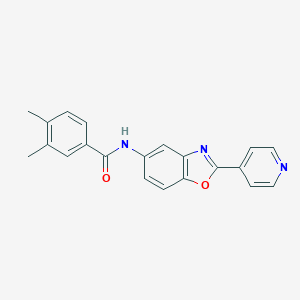![molecular formula C16H15N3O2 B278588 N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MOPPP is a selective dopamine transporter ligand that has been shown to modulate dopamine neurotransmission in the brain.
Wirkmechanismus
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide acts as a selective dopamine transporter ligand, which means that it binds specifically to dopamine transporters in the brain. This leads to the inhibition of dopamine reuptake, which results in an increase in dopamine levels in the synaptic cleft. Dopamine is a neurotransmitter that plays a crucial role in a range of brain functions, including motivation, reward, and movement. The increase in dopamine levels caused by N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can have a range of effects on these functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide are complex and depend on a range of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include an increase in locomotor activity, improved cognitive function, and a decrease in drug-seeking behavior. However, it is important to note that the effects of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can vary depending on the specific experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide in lab experiments is its selectivity for dopamine transporters. This makes it a useful tool for studying the role of dopamine in brain function. However, there are also some limitations to using N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide. For example, it can be difficult to control the dose and duration of exposure in animal studies, which can lead to variability in the results. Additionally, the effects of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can be influenced by a range of factors, such as age and sex, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide. One area of interest is the potential use of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide in the treatment of drug addiction. Animal studies have shown that N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can decrease drug-seeking behavior, which suggests that it may be a useful tool in the development of new treatments for addiction. Another area of interest is the role of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide in cognitive function. Studies have shown that N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide can improve cognitive function in animal models, which suggests that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Finally, there is also interest in developing new compounds that are similar to N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide but with improved selectivity and potency. These compounds could have a range of potential applications in neuroscience research.
Synthesemethoden
The synthesis of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide involves a multi-step process that starts with the synthesis of 2-methyl-5-oxazolo[4,5-b]pyridine. This compound is then coupled with 2-bromo-4'-methoxyacetophenone to form the intermediate compound, which is further reacted with propionyl chloride to yield N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide. The synthesis method of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively bind to dopamine transporters in the brain, which are responsible for the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on brain function. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide has been studied for its potential use in the treatment of Parkinson's disease, ADHD, and drug addiction.
Eigenschaften
Produktname |
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-3-14(20)18-12-9-11(7-6-10(12)2)16-19-15-13(21-16)5-4-8-17-15/h4-9H,3H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
BZWJMUOEKDRRHN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)